molecular formula C11H14N4O2S B1440263 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine CAS No. 1193387-41-5

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine

Cat. No.: B1440263
CAS No.: 1193387-41-5
M. Wt: 266.32 g/mol
InChI Key: VTMBSTPGBSMDNH-UHFFFAOYSA-N
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Description

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which plays a crucial role in various types of cancer . The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a common motif in many biologically active molecules.

Biochemical Analysis

Biochemical Properties

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine plays a crucial role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting downstream signaling pathways . This interaction is significant as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and survival.

Cellular Effects

This compound has been observed to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to FGFRs, inhibiting their kinase activity and thereby blocking the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on FGFRs over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits FGFR activity without causing significant toxicity At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. It affects metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence its therapeutic potential and highlight the importance of understanding its transport mechanisms for effective drug delivery.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects on target biomolecules

Preparation Methods

The synthesis of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine has several scientific research applications:

Comparison with Similar Compounds

1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine can be compared with other FGFR inhibitors such as:

What sets this compound apart is its unique structure, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name

3-piperazin-1-ylsulfonyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c16-18(17,15-6-4-12-5-7-15)10-8-14-11-9(10)2-1-3-13-11/h1-3,8,12H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMBSTPGBSMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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